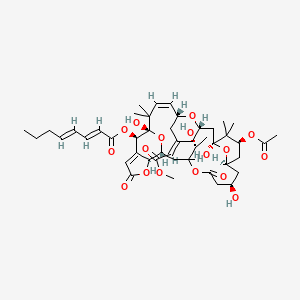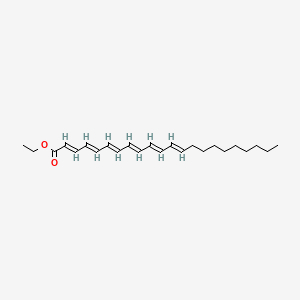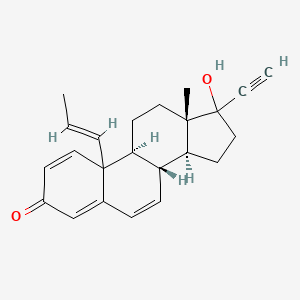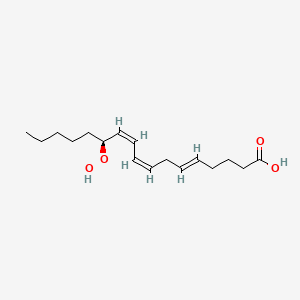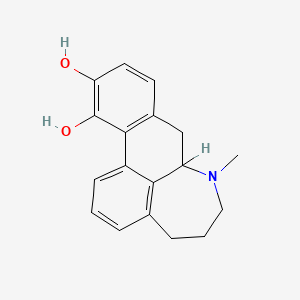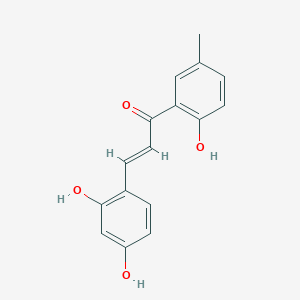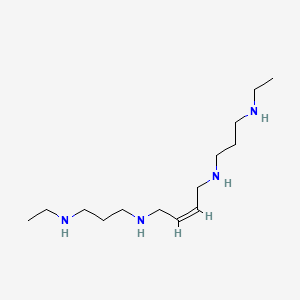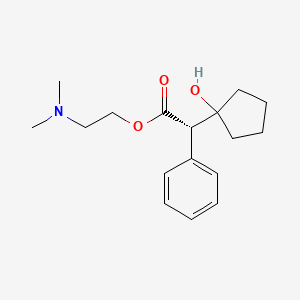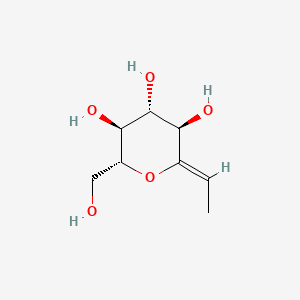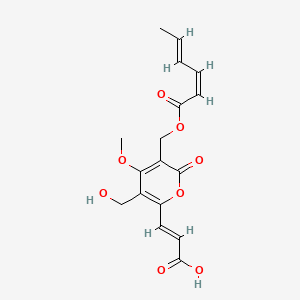
Polycarpine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polycarpine is a member of isoquinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxicity
- Synthesis and Derivatives : Polycarpine has been successfully synthesized from p-methoxyphenacyl bromide, revealing its potential for producing various analogues with significant cytotoxic activities against human cancer cell lines (Radchenko et al., 1997).
Antitumor Mechanisms
- Apoptosis Induction in Cancer Cells : Studies have shown that polycarpine and its derivatives can induce apoptosis in tumor cells through p53- and caspase-3-dependent pathways. This insight is crucial for developing new classes of anticancer drugs (Fedorov et al., 2004).
Antiviral and Antifungal Activities
- Activity Against Viruses and Pathogenic Fungi : Polycarpine derivatives have demonstrated significant in vivo antiviral activity against Tobacco Mosaic Virus (TMV) and potent in vitro fungicidal activity against plant pathogenic fungi, highlighting their potential as novel agrochemicals (Guo et al., 2016).
Structural and Biogenetic Studies
- Structure Determination and Biogenetic Insights : Extensive structural studies, including X-ray crystallography, have been conducted on polycarpine, providing a deeper understanding of its chemical properties and potential biogenetic pathways (Abas et al., 1996).
Pharmacokinetics and Drug Interaction
- Enzymatic Hydrolysis Studies : Research has identified human paraoxonase 1 as the enzyme responsible for the hydrolysis of pilocarpine, a related compound, offering insights into its metabolic pathways (Hioki et al., 2011).
Magnetic Resonance Imaging in Cancer Studies
- Cancer Growth Inhibition Visualization : Magnetic resonance imaging has been used to study the anticancer effects of thiacarpine, an analogue of polycarpine, demonstrating its effectiveness against mouse solid Ehrlich carcinoma (Agafonova et al., 2008).
Interaction with Tuberculosis Proteins
- Target Identification in Tuberculosis : Polycarpine was identified to interact with Rv1466, a Mycobacterium tuberculosis protein, using a PhenoTarget approach combining phenotypic screening and target-based drug discovery (Xie et al., 2020).
Eigenschaften
CAS-Nummer |
63490-92-6 |
|---|---|
Produktname |
Polycarpine |
Molekularformel |
C21H23NO6 |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
(1Z)-1-[(2-hydroxy-3,4-dimethoxyphenyl)methylidene]-6,7-dimethoxy-3,4-dihydroisoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C21H23NO6/c1-25-17-6-5-14(20(24)21(17)28-4)9-16-15-11-19(27-3)18(26-2)10-13(15)7-8-22(16)12-23/h5-6,9-12,24H,7-8H2,1-4H3/b16-9- |
InChI-Schlüssel |
YYHGQOLZRYICRS-SXGWCWSVSA-N |
Isomerische SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2C=O)OC)OC)O)OC |
SMILES |
COC1=C(C(=C(C=C1)C=C2C3=CC(=C(C=C3CCN2C=O)OC)OC)O)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C=C2C3=CC(=C(C=C3CCN2C=O)OC)OC)O)OC |
Synonyme |
polycarpin polycarpine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



